Pseudolaric acid B-O-beta-D-glucopyranoside

Overview

Description

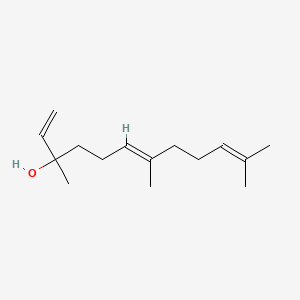

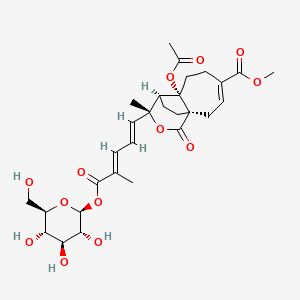

Pseudolaric acid B-O-beta-D-glucopyranoside is a compound with the molecular formula C29H38O13 . It is a diterpene acid isolated from the bark of Pseudolarix kaempferi Gordon (pinaceae) .

Synthesis Analysis

The total synthesis of pseudolaric acid B, a compound closely related to Pseudolaric acid B-O-beta-D-glucopyranoside, has been reported . The synthesis involves a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition reaction of an alkyne and a vinylcyclopropane for the construction of the polyhydroazulene core of the molecule .Molecular Structure Analysis

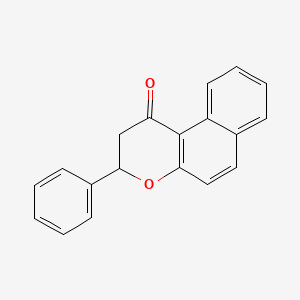

The molecular structure of Pseudolaric acid B-O-beta-D-glucopyranoside can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pseudolaric acid B, a compound closely related to Pseudolaric acid B-O-beta-D-glucopyranoside, have been studied . Key reactions include a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition and the cyclization of an alkoxycarbonyl radical upon a diene system .Physical And Chemical Properties Analysis

Pseudolaric acid B-O-beta-D-glucopyranoside has a molecular weight of 594.6 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Pseudolaric acid B (PAB) has been identified as a potential treatment for Acute Myeloid Leukemia (AML), an aggressive blood cancer . PAB is a plant-derived bioactive compound predicted to interact with cluster of differentiation 147 (CD147/BSG), a transmembrane glycoprotein overexpressed in various malignancies . PAB selectively targets AML cells, resulting in their apoptosis .

Targeting CD147

CD147 is a transmembrane glycoprotein overexpressed in various malignancies with suggested roles in regulating cancer cell survival, proliferation, invasion, and apoptosis . PAB’s interaction with CD147 results in the suppression of AML cell growth .

Microtubule-Destabilizing Activity

PAB has been found to have microtubule-destabilizing activity . This property is significant as it can disrupt the structure of cancer cells, thereby inhibiting their growth and proliferation .

Biosynthesis of PAB

The biosynthesis of PAB involves an unusual diterpene synthase, pseudolaratriene synthase, from the golden larch tree, Pseudolarix amabilis . This enzyme catalyzes the first committed reaction in the biosynthesis of pseudolaric acids, complex diterpenes with potential anticancer activity .

Potential Immunosuppressive and Anti-Inflammatory Agent

PAB, a related compound to Pseudolaric acid A beta-D-glucoside, has been suggested as a promising immunosuppressive and anti-inflammatory agent candidate. This suggests that Pseudolaric acid B beta-D-glucoside may also have potential therapeutic applications that warrant further investigation.

Novel Treatments for Cancer, Immune Disorders, and Inflammatory Diseases

PAB has been demonstrated to be used as novel treatments for cancer, immune disorders, inflammatory diseases, and immunosuppression . This indicates the broad spectrum of potential applications of Pseudolaric acid B beta-D-glucoside in the field of medicine .

Mechanism of Action

- PAB interacts with its targets through various mechanisms:

- PAB affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDZDKPKXAEKLA-YHLOYHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98891-41-9 | |

| Record name | 98891-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the difference between Pseudolaric acid B and Pseudolaric acid B-O-beta-D-glucopyranoside?

A: The key difference lies in the presence of a glucose molecule. Pseudolaric acid B-O-beta-D-glucopyranoside is a glycoside formed by attaching a glucose molecule (beta-D-glucopyranoside) to Pseudolaric acid B. This glycosylation can impact the compound's properties such as solubility, stability, and potentially its biological activity. [, ] Further research is needed to understand the specific influence of glycosylation on the activity of Pseudolaric acid B.

Q2: Are there any known antimicrobial activities associated with Pseudolaric acid B-O-beta-D-glucopyranoside?

A: While Pseudolaric acid B-O-beta-D-glucopyranoside itself hasn't been specifically tested for antimicrobial activity in the provided research, a related compound, Pseudolaric acid B, showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 3.125 µg/mL. [] It is unclear if the addition of the glucose moiety in Pseudolaric acid B-O-beta-D-glucopyranoside would maintain or alter this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)